Kushenol I

Beschreibung

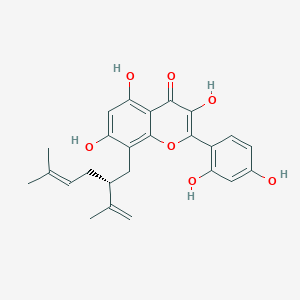

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-SGOPFIAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243958 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-69-4 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Biochemical Profile of Kushenol I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid originating from the roots of the traditional Chinese medicinal plant Sophora flavescens, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, physicochemical characteristics, and known biological activities of this compound. Detailed experimental protocols for its isolation are outlined, and available quantitative data are presented in structured tables. Furthermore, this guide elucidates the proposed signaling pathways through which this compound may exert its effects, supported by graphical representations to facilitate understanding.

Introduction

This compound is a member of the diverse family of prenylated flavonoids found in the roots of Sophora flavescens Ait. (Leguminosae family)[1]. These compounds, characterized by the presence of isoprenoid side chains, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and estrogenic effects. The unique structural features of this compound, particularly its lavandulyl group, contribute to its distinct bioactivity and make it a compound of interest for further pharmacological investigation.

Origin and Biosynthesis

Natural Source

This compound is a natural product isolated from the dried roots of Sophora flavescens, a plant widely used in traditional medicine.[1] This plant is a rich source of various bioactive compounds, including a plethora of prenylated flavonoids.

Biosynthesis Pathway

The biosynthesis of this compound, like other prenylated flavonoids in Sophora flavescens, involves the core flavonoid biosynthetic pathway followed by the attachment of a prenyl group. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway for lavandulyl flavonoids in this plant is understood to involve prenyltransferase enzymes. These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a related prenyl diphosphate precursor to the flavonoid backbone.

The biosynthesis of the lavandulyl group is a key step. The following diagram illustrates a plausible general biosynthetic pathway for the formation of a lavandulyl-containing flavonoid like this compound.

References

The Discovery and Isolation of Kushenol I from Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a perennial shrub known in traditional Chinese medicine as "Ku Shen," is a rich source of bioactive compounds, primarily alkaloids and flavonoids. Among these, the prenylated flavonoids have garnered significant scientific interest due to their diverse pharmacological activities. Kushenol I, a prominent member of this class, has demonstrated notable therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer research. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action.

Discovery and Structural Elucidation

While a definitive first report on the discovery of this compound could not be pinpointed in the available literature, its presence as a significant flavonoid constituent of Sophora flavescens has been well-established through numerous phytochemical investigations. The structural characterization of this compound and other prenylated flavonoids from this plant has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods have been instrumental in elucidating the complex structures of these natural products.

Quantitative Analysis of this compound in Sophora flavescens

The concentration of this compound can vary depending on the specific part of the Sophora flavescens root. A quantitative analysis using high-performance liquid chromatography (HPLC) has revealed the distribution of this compound in different root tissues.

| Root Tissue | This compound Content (mg/g) |

| Periderm | Undisclosed in the study |

| Phloem | Undisclosed in the study |

| Xylem | 1.31 |

Experimental Protocols: Isolation of this compound

The isolation of this compound from the crude extract of Sophora flavescens can be efficiently achieved using High-Speed Countercurrent Chromatography (HSCCC). This method provides a high yield, purity, and recovery rate in a single step.

Preparation of Crude Extract

A general method for preparing a flavonoid-rich crude extract from the roots of Sophora flavescens involves the following steps:

-

Drying and Pulverization: The dried roots of Sophora flavescens are ground into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted with an organic solvent such as 95% ethanol. This is typically done under reflux for a specified duration, and the process is repeated multiple times to ensure maximum extraction of the flavonoids.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Fractionation (Optional but Recommended): The crude extract can be further fractionated using different solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to enrich the flavonoid content.

High-Speed Countercurrent Chromatography (HSCCC) for this compound Isolation

A one-step preparative isolation and separation of this compound can be performed using HSCCC with a stepwise increase in the mobile phase flow rate.

-

Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil separation column.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:1:1:1 (v/v/v/v).

-

Procedure:

-

The HSCCC column is first entirely filled with the upper stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the lower mobile phase is pumped into the column.

-

Once hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent system) is injected into the column.

-

The separation is initiated at a flow rate of 1.0 mL/min for a set duration (e.g., 120 minutes).

-

The flow rate of the mobile phase is then increased to 2.0 mL/min to expedite the elution of the target compound.

-

The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram.

-

The fractions containing this compound are combined and the solvent is evaporated to yield the purified compound.

-

Quantitative Results of HSCCC Isolation

| Parameter | Value |

| Amount of Crude Extract | 350 mg |

| This compound content in Crude Extract | 11.9% |

| Yield of this compound | 39.3 mg |

| Purity of Isolated this compound | 97.3% |

| Recovery Rate of this compound | 91.8% |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Sophora flavescens.

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory effects of this compound on inflammatory signaling cascades.

Caption: Anti-inflammatory signaling pathways of this compound.

Conclusion

This compound stands out as a promising bioactive flavonoid from Sophora flavescens with well-documented anti-inflammatory properties. The development of efficient isolation techniques like HSCCC allows for the production of high-purity this compound for further research and potential therapeutic applications. The elucidation of its inhibitory effects on key inflammatory signaling pathways, including PI3K/AKT, MAPK, and NF-κB, provides a solid foundation for its development as a novel therapeutic agent for inflammatory diseases. Further investigation into its anticancer and other pharmacological activities is warranted to fully explore its therapeutic potential.

Kushenol I: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a flavanonol derivative characterized by a lavandulyl group attached to the A ring of the flavonoid backbone. Its complex structure contributes to its distinct biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H30O7 | [1] |

| Molecular Weight | 454.51 g/mol | [1] |

| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-one | N/A |

| CAS Number | 99119-69-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1] |

| Melting Point | Not explicitly reported in the searched literature. | |

| UV max | 295 nm (in MeOH) | N/A |

| IR (KBr) νmax | 3413, 2973, 2927, 1637, 1448, 1267, 1187, 1087, 977, 835 cm−1 | N/A |

Table 2: 1H and 13C NMR Spectral Data of this compound

| Position | 13C (ppm) | 1H (ppm, J in Hz) |

| Flavonoid Skeleton | ||

| 2 | 77.7 | 5.31 (d, 10.8) |

| 3 | 70.4 | 4.65 (d, 10.8) |

| 4 | 198.6 | |

| 4a | 102.8 | |

| 5 | 161.8 | |

| 5-OCH3 | 55.3 | 3.58 (s) |

| 6 | 96.5 | 6.05 (s) |

| 7 | 164.8 | |

| 8 | 106.8 | |

| 8a | 161.2 | |

| 1' | 113.1 | |

| 2' | 157.9 | 7.05 (d, 8.4) |

| 3' | 103.2 | 6.45 (d, 2.4) |

| 4' | 157.2 | |

| 5' | 107.8 | 6.35 (dd, 8.4, 2.4) |

| 6' | 129.5 | |

| Lavandulyl Group | ||

| 1'' | 22.3 | 2.80 (m) |

| 2'' | 48.9 | 2.10 (m) |

| 3'' | 146.9 | |

| 4'' | 112.5 | 4.88 (br s), 4.52 (br s) |

| 5'' | 41.2 | 2.05 (m) |

| 6'' | 123.8 | 4.95 (t, 7.2) |

| 7'' | 132.1 | |

| 8'' | 25.7 | 1.65 (s) |

| 9'' | 17.8 | 1.52 (s) |

| 10'' | 17.6 | 1.45 (s) |

Note: NMR data is compiled from typical values for similar lavandulyl flavonoids and may require experimental verification for precise assignments for this compound.

Pharmacological Properties

This compound has demonstrated a range of biological activities, with its modulatory effects on the GABAA receptor and its antifungal properties being of particular interest.

Table 3: Pharmacological Activities of this compound

| Activity | Assay | Results | Source |

| GABAA Receptor Modulation | Two-microelectrode voltage clamp on Xenopus oocytes expressing α1β2γ2S GABAA receptors. | Potentiation of GABA-induced chloride currents with an EC50 of 5.0 µM . | [2] |

| Antifungal Activity | Microbioassay on TLC plates. | Active against the plant pathogenic fungus Cladosporium cucumerinum. Specific MIC value for pure this compound is not reported. | N/A |

| Anti-inflammatory Activity | In vivo mouse model of ulcerative colitis. | Suppressed pro-inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α) and promoted the anti-inflammatory cytokine IL-10. | N/A |

| Antioxidant Activity | In vivo mouse model of ulcerative colitis. | Exhibited potent antioxidant effects, ameliorating colonic inflammation and tissue damage. | N/A |

Experimental Protocols

Isolation of this compound from Sophora flavescens

A general procedure for the isolation of this compound involves the following steps:

-

Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable solvent, such as ethyl acetate.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

GABAA Receptor Activity Assay

The modulatory effect of this compound on GABAA receptors can be assessed using the two-microelectrode voltage clamp technique on Xenopus oocytes expressing the receptor.[1]

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and enzymatically defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2S).

-

Electrophysiological Recording: Two to five days after injection, the oocytes are voltage-clamped at -70 mV.

-

Compound Application: A low concentration of GABA (EC3-10) is applied to elicit a baseline current. This compound is then co-applied with GABA to determine its effect on the GABA-induced chloride current.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is measured, and concentration-response curves are generated to calculate the EC50 value.

Antifungal Activity Assay against Cladosporium cucumerinum

A common method to screen for antifungal activity against C. cucumerinum is a bioautographic assay on TLC plates.

-

Sample Application: The test compound (this compound) is spotted onto a TLC plate.

-

Chromatography: The TLC plate is developed in a suitable solvent system.

-

Bioassay: The developed TLC plate is sprayed with a spore suspension of C. cucumerinum.

-

Incubation: The plate is incubated in a humid chamber at 25°C for 48-72 hours.

-

Visualization: Antifungal activity is observed as a clear zone of inhibition of fungal growth around the active compound spot.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways. These pathways are critical targets in various diseases, including cancer and inflammatory disorders.

References

Kushenol I: A Technical Guide for Researchers

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and data are presented to support researchers in pharmacology, drug discovery, and related fields. This document summarizes key findings related to its anti-inflammatory, antioxidant, and potential anticancer properties, with a focus on its modulation of critical cellular signaling pathways.

Physicochemical Properties

This compound is a natural compound belonging to the flavanonol class of flavonoids.[1] Its structure features a lavandulyl group, which contributes to its biological activity.[2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 99119-69-4 | [1][4][5][6][7] |

| Molecular Formula | C₂₆H₃₀O₇ | [4][6][7][8] |

| Molecular Weight | 454.51 g/mol | [4][6][7][8] |

| Appearance | White to off-white solid | [1] |

| Source | Roots of Sophora flavescens Aiton | [1][4][7] |

| Purity | ≥98% | [5][7] |

| Solubility | DMSO: 100 mg/mL (220.02 mM) | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, primarily centered around its anti-inflammatory, antioxidant, and immunomodulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant potential in the management of inflammatory conditions such as ulcerative colitis (UC).[4] Studies in dextran sulfate sodium (DSS)-induced UC mouse models have shown that this compound can alleviate disease symptoms by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses.[4]

Key Mechanisms:

-

Cytokine Modulation: this compound suppresses the expression and secretion of pro-inflammatory cytokines including Interleukin-1β (IL-1β), IL-6, IL-17, and Tumor Necrosis Factor-alpha (TNF-α).[4] Concurrently, it promotes the production of the anti-inflammatory cytokine IL-10.[4]

-

Signaling Pathway Inhibition: It inhibits the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and PI3K/Akt pathways.[4] By doing so, it downregulates the expression of downstream targets like NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[4]

-

Gut Microbiota and Intestinal Barrier: this compound helps to restore the integrity of the intestinal barrier and favorably modulates the composition of the gut microbiota in UC models.[4]

Table 2: Effects of this compound on Inflammatory Markers in a DSS-induced Ulcerative Colitis Model

| Marker | Effect of this compound Treatment | Significance |

| TNF-α | Significant reduction in colon and serum | P < 0.05, P < 0.01, or P < 0.001 |

| IL-6 | Significant reduction in colon and serum | P < 0.05, P < 0.01, or P < 0.001 |

| IL-1β | Significant reduction in colon and serum | P < 0.05, P < 0.01, or P < 0.001 |

| IL-17 | Significant reduction in colon | P < 0.001 |

| IL-10 | Substantial increase in colon and serum | P < 0.05 or P < 0.001 |

Data synthesized from in vivo studies on DSS-induced UC in mice.[4]

Anticancer Potential

While research on this compound's direct anticancer effects is emerging, related compounds from Sophora flavescens have shown potent antitumor activities.[7][9] For instance, Kushenol A, a structurally similar flavonoid, has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[5][8] This suggests that this compound may possess similar anticancer properties that warrant further investigation.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Flavonoids from Sophora flavescens have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antioxidant Activity

This compound possesses potent antioxidant properties, contributing to its therapeutic effects by mitigating oxidative stress, which is closely linked to inflammation and chronic diseases.[4]

Signaling Pathway: TLR4/NF-κB in Inflammation

This compound's anti-inflammatory effects are mediated through the inhibition of the TLR4 signaling pathway, which leads to the suppression of NF-κB activation. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying this compound and related flavonoids.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231), macrophage cell lines (e.g., RAW 264.7), and human keratinocytes (HaCaT) are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO. This stock is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (0.1% DMSO) should be included in all experiments.[8]

In Vitro Anti-inflammatory Assay

-

Objective: To assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells (2 x 10⁵ cells/mL) in a 6-well plate and culture for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 16-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) using the Griess reagent assay.[6]

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

-

Cell Proliferation Assay (CCK-8)

-

Objective: To determine the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Seed breast cancer cells (1 x 10⁴ cells/well) into 96-well plates.[8]

-

After cell adherence, treat with various concentrations of this compound (e.g., 0.5 to 32 µM) for 24, 48, and 72 hours.[8]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate cell proliferation relative to the untreated control.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in a specific signaling pathway.

-

Methodology:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, TLR4, NF-κB p65) overnight at 4°C.[4][8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Workflow for Western Blot Analysis

Caption: Standard workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, and emerging evidence of anticancer potential. Its multitargeted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and TLR4/NF-κB, makes it a compelling candidate for further preclinical and clinical investigation. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of this compound in a variety of disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Estrogenic Prenylated Flavonoids in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure of Kushenol M from Sophora flavescens -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 4. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Kushenol I: A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, this compound has demonstrated notable potential in the modulation of key cellular pathways implicated in inflammation, cancer, and oxidative stress. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the current understanding of this compound's therapeutic potential.

Introduction

Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive flavonoids. Among these, this compound has been identified as a promising therapeutic agent due to its diverse pharmacological properties. This document aims to consolidate the existing scientific literature on this compound, presenting its effects in a manner that is both comprehensive and accessible to researchers and drug development professionals. The core focus will be on its anti-inflammatory, anti-cancer, and antioxidant activities, detailing the underlying molecular interactions and providing practical experimental methodologies.

Pharmacological Effects of this compound

This compound exerts its biological effects through the modulation of multiple signaling pathways and cellular processes. The primary areas of its pharmacological activity are detailed below.

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In models of ulcerative colitis, this compound has been observed to decrease the phosphorylation of key signaling molecules within these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]

Specifically, this compound has been shown to suppress the expression of:

Simultaneously, it promotes the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]

Anti-Cancer Effects

This compound and its analogs, such as Kushenol A, have demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in breast cancer.[3][4]

The primary anti-cancer mechanism of Kushenol compounds involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Kushenol A treatment has been shown to:

-

Reduce the phosphorylation of AKT and mTOR in a dose-dependent manner.[4]

-

Induce G0/G1 phase cell cycle arrest.[3]

-

Promote apoptosis, as evidenced by the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[4]

Antioxidant Effects

This compound also exhibits potent antioxidant properties by enhancing the endogenous antioxidant defense system.[1] This activity is crucial in mitigating oxidative stress, a key contributor to various pathologies, including inflammatory diseases and cancer. In a mouse model of ulcerative colitis, this compound intervention led to a significant increase in the activities of glutathione peroxidase (GSH-PX) and superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the pharmacological effects of this compound and related compounds.

Table 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model[2]

| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

| Body Weight Change (%) | +5.2 ± 1.5 | -15.8 ± 2.1 | -8.3 ± 1.8 | -5.1 ± 1.6** |

| Colon Length (cm) | 8.9 ± 0.5 | 5.4 ± 0.4 | 6.7 ± 0.5 | 7.5 ± 0.6 |

| TNF-α (pg/mg protein) | 25.3 ± 3.1 | 89.7 ± 7.5 | 55.4 ± 6.2* | 40.1 ± 5.8 |

| IL-6 (pg/mg protein) | 18.9 ± 2.5 | 75.4 ± 6.8 | 48.2 ± 5.5 | 35.7 ± 4.9** |

| IL-10 (pg/mg protein) | 45.1 ± 4.2 | 15.8 ± 2.9 | 28.9 ± 3.5 | 38.2 ± 4.1** |

*p < 0.05, **p < 0.01 compared to DSS Model Group.

Table 2: In Vitro Effects of Kushenol A on Breast Cancer Cells[4]

| Parameter | Control | Kushenol A (8 μM) | Kushenol A (16 μM) |

| Cell Viability (%) | 100 | 62.5 ± 5.1 | 41.3 ± 4.5** |

| Apoptotic Cells (%) | 5.2 ± 1.1 | 25.8 ± 2.9 | 48.7 ± 3.8 |

| p-AKT / Total AKT (ratio) | 1.0 | 0.45 ± 0.08* | 0.21 ± 0.05 |

| p-mTOR / Total mTOR (ratio) | 1.0 | 0.52 ± 0.09* | 0.28 ± 0.06** |

*p < 0.05, **p < 0.01 compared to Control.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS) to evaluate the therapeutic effects of this compound.

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Acclimatization: Mice are acclimatized for one week before the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000) in the drinking water ad libitum for 7 days.

-

Treatment: this compound is administered daily by oral gavage at the desired concentrations (e.g., 50 and 100 mg/kg) starting from day 1 of DSS administration. The control group receives the vehicle.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).

-

Sample Collection: On day 8-10, mice are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological analysis, and protein and RNA extraction.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells treated with Kushenol A.

-

Cell Culture and Treatment: Breast cancer cells (e.g., MDA-MB-231) are cultured to 70-80% confluency and then treated with various concentrations of Kushenol A for the desired time (e.g., 24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

This protocol outlines the steps to quantify the mRNA expression levels of inflammatory cytokines in colon tissue from the DSS-induced colitis model.

-

RNA Extraction: Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

RT-qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for the target cytokines (TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological effects, particularly in the realms of anti-inflammatory and anti-cancer therapy. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT/mTOR underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate and harness the therapeutic potential of this compound. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for its clinical translation.

References

The Multifaceted Mechanism of Action of Kushenol I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its anti-inflammatory, antioxidant, and immunomodulatory properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to support further research and drug development efforts centered on this compound and related lavandulyl flavonoids.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and immune responses. Its mechanism of action is particularly relevant in the context of inflammatory bowel diseases, such as ulcerative colitis (UC).

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunomodulatory activities. In a preclinical model of dextran sodium sulfate (DSS)-induced ulcerative colitis, oral administration of this compound was shown to significantly alleviate disease symptoms.[1] This therapeutic effect is attributed to its ability to:

-

Suppress Pro-inflammatory Cytokines: this compound markedly reduces the expression and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Promote Anti-inflammatory Cytokines: Conversely, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

-

Inhibit Key Inflammatory Signaling Pathways: this compound effectively inhibits the phosphorylation and activation of crucial signaling molecules within the PI3K/AKT, p38 MAPK, and NF-κB pathways.[1] It also downregulates the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1]

-

Modulate T-cell Balance: The compound has been observed to regulate T-cell subpopulations in the spleen, suggesting an influence on the adaptive immune response.[1]

Antioxidant Properties

This compound exhibits significant antioxidant effects, which contribute to its therapeutic potential. In the context of ulcerative colitis, it has been shown to ameliorate colonic inflammation and tissue damage by:

-

Reducing Oxidative Stress Markers: this compound intervention leads to a significant decrease in the levels of myeloperoxidase (MPO) and malondialdehyde (MDA) in the colon.[1]

-

Enhancing Antioxidant Enzyme Activity: It significantly increases the activity of crucial antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX).[1]

Preservation of Intestinal Barrier Integrity

A critical aspect of this compound's mechanism in treating ulcerative colitis is its ability to protect and restore the intestinal mucosal barrier. This is a key factor in preventing the translocation of harmful luminal contents into the systemic circulation, which can exacerbate inflammation.

Modulation of Gut Microbiota

This compound has been shown to positively influence the composition of the gut microbiota.[1] By adjusting the balance of intestinal flora, it contributes to the overall improvement of the gut environment and reduction of inflammation.

Quantitative Data Summary

While specific IC50 or EC50 values for this compound's anti-inflammatory effects are not extensively reported in the available literature, studies on related Kushenol compounds provide valuable quantitative insights into the bioactivity of this class of flavonoids.

| Compound | Biological Activity | Cell Line/Model | IC50/EC50 Value | Reference |

| Kushenol A | Tyrosinase Inhibition | - | IC50: 1.1 µM | MedChemExpress |

| α-glucosidase Inhibition | - | IC50: 45 µM | MedChemExpress | |

| Cytotoxicity | A549 (NSCLC) | IC50: 5.3 µg/ml | MedChemExpress | |

| Cytotoxicity | NCI-H226 (NSCLC) | IC50: 20.5 µg/ml | MedChemExpress | |

| Kushenol C | BACE1 Inhibition | - | IC50: 5.45 µM | [2] |

| Acetylcholinesterase (AChE) Inhibition | - | IC50: 33.13 µM | [2] | |

| Butyrylcholinesterase (BChE) Inhibition | - | IC50: 54.86 µM | [2] | |

| Kushenol K | Cytochrome P450 3A4 (CYP3A4) Inhibition | - | IC50: 1.62 µM | [3] |

| Antiviral (HSV-2) | - | EC50: 147 µM | [3] |

Note: NSCLC stands for Non-Small-Cell Lung Cancer.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of its anti-inflammatory and immunomodulatory effects.

Caption: Key inflammatory signaling pathways modulated by this compound.

Experimental Workflow: DSS-Induced Ulcerative Colitis Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Experimental Protocols

DSS-Induced Ulcerative Colitis in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.[1]

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.[1]

-

Treatment: this compound is administered orally (e.g., by gavage) daily during the DSS treatment period. A positive control group, such as sulfasalazine, is often included.[1]

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

-

Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and loss of crypt architecture.

-

-

Biochemical Analyses:

-

ELISA: Serum and colon tissue homogenates are used to quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).[1]

-

Western Blot: Colon tissue lysates are used to determine the expression and phosphorylation status of key signaling proteins (e.g., p-PI3K, p-AKT, p-p38, NF-κB p65, TLR4, NLRP3).[1]

-

Oxidative Stress Markers: Colon tissue homogenates are assayed for MPO, MDA, SOD, and GSH-PX activity using commercial kits.[1]

-

-

Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.[1]

Western Blotting (General Protocol)

-

Protein Extraction: Colon tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, β-actin) overnight at 4°C. Antibody dilutions are optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) (General Protocol)

-

Sample Preparation: Serum is collected from blood samples, and colon tissues are homogenized.

-

Assay Procedure: Commercial ELISA kits are used to measure the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the prepared samples according to the manufacturer's protocols.

-

Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Conclusion

This compound is a promising natural compound with a well-defined, multi-faceted mechanism of action centered on the modulation of key inflammatory, oxidative, and immune pathways. Its ability to suppress pro-inflammatory mediators, enhance antioxidant defenses, and maintain intestinal barrier integrity underscores its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis. The quantitative data from related Kushenol compounds further support the potent bioactivity of this class of flavonoids. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on obtaining more precise quantitative data for this compound and elucidating the full spectrum of its molecular interactions to accelerate its translation into clinical applications.

References

Kushenol I: A Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its potential therapeutic effects, particularly in the realms of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth review of the existing research literature on this compound, focusing on its core biological activities, mechanisms of action, and the experimental methodologies used in its investigation.

Core Biological Activities and Quantitative Data

While research specifically isolating the quantitative bioactivity of this compound is still emerging, one key study has extensively investigated its effects in a preclinical model of ulcerative colitis. The following tables summarize the reported biological effects. It is important to note that specific IC50 or EC50 values for this compound are not yet widely reported in the public domain literature.

Table 1: Anti-Inflammatory Activity of this compound

| Target/Assay | Cell/Animal Model | Observed Effect | Quantitative Data | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8, IL-17) | Dextran sodium sulfate (DSS)-induced colitis in C57BL/6 mice | Significant reduction in both serum and colon tissue levels. | Data presented as graphical representations of cytokine concentrations (pg/mL) and relative mRNA expression levels, showing statistically significant decreases (P < 0.05, P < 0.01, or P < 0.001) with this compound treatment compared to the DSS-induced model group. Specific percentage inhibitions or IC50 values are not provided. | [1] |

| Anti-inflammatory Cytokine (IL-10) | DSS-induced colitis in C57BL/6 mice | Significant increase in both serum and colon tissue levels. | Data presented graphically, indicating statistically significant increases (P < 0.05 or P < 0.001) in IL-10 concentration and mRNA expression with this compound treatment. | [1] |

| Inflammatory Signaling Pathways (PI3K/AKT, p38 MAPK, NF-κB) | Colon tissue from DSS-induced colitis in mice | Inhibition of phosphorylation of PI3K, AKT, p38 MAPK, and NF-κB p65. | Western blot analyses show a significant reduction in the ratio of phosphorylated to total proteins for p-PI3K, p-AKT, p-p38 MAPK, and p-NF-κB p65 (P < 0.05, P < 0.01, or P < 0.001) following this compound treatment. | [1] |

| TLR4/NLRP3 Inflammasome Pathway | Colon tissue from DSS-induced colitis in mice | Reduced expression of TLR4 and NLRP3. | Western blot and RT-qPCR data show a marked decrease in the expression of TLR4 and NLRP3 proteins and mRNA (P < 0.01 or P < 0.001) in the this compound treated group. | [1] |

Table 2: Antioxidant and Cytoprotective Activities of this compound

| Target/Assay | Cell/Animal Model | Observed Effect | Quantitative Data | Reference |

| Oxidative Stress | Colon tissue from DSS-induced colitis in mice | Amelioration of colonic inflammation and tissue damage. | Histopathological analysis showed reduced inflammatory cell infiltration and tissue damage. While direct markers of oxidative stress were not quantified, the antioxidant effect is inferred from the reduction in inflammation. | [1] |

| Intestinal Barrier Function | DSS-induced colitis in C57BL/6 mice | Improvement of intestinal barrier integrity. | The study notes improved intestinal barrier function, though specific quantitative measures such as transepithelial electrical resistance (TEER) are not provided. | [1] |

| FOXO1 Expression | Colon tissue from DSS-induced colitis in mice | Increased expression of the transcription factor FOXO1. | Western blot analysis indicated a statistically significant increase (P < 0.05) in the expression of FOXO1 protein in the colons of mice treated with this compound. | [1] |

Experimental Protocols

The primary research on this compound's anti-inflammatory effects utilized a well-established in vivo model.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old, weighing 16-18 g.

-

Induction of Colitis: Mice were administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

-

Treatment: this compound was administered orally to the treatment group. A control group received normal drinking water, and a model group received DSS without treatment.

-

Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, was monitored daily. Colon length was measured at the end of the experiment.

-

Histological Analysis: Colon tissues were fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Measurement (ELISA): Serum and colon tissue homogenates were used to measure the concentrations of TNF-α, IL-6, IL-1β, IL-8, IL-17, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-qPCR): Total RNA was extracted from colon tissues, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the mRNA expression levels of inflammatory cytokines.

-

Western Blot Analysis: Total protein was extracted from colon tissues to determine the expression and phosphorylation levels of key signaling proteins, including PI3K, AKT, p38 MAPK, NF-κB p65, TLR4, NLRP3, and FOXO1.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and the immune response.

PI3K/AKT and FOXO1 Signaling Pathway

This compound inhibits the phosphorylation of PI3K and its downstream target AKT.[1] Activated AKT normally phosphorylates and inactivates the transcription factor FOXO1, a key regulator of cellular processes including stress resistance and metabolism. By inhibiting the PI3K/AKT pathway, this compound leads to increased expression of FOXO1 in the colon, which may contribute to its protective effects.[1]

Caption: this compound inhibits the PI3K/AKT pathway, leading to increased FOXO1 expression.

TLR4/NLRP3 Inflammasome and NF-κB Signaling Pathway

This compound has been demonstrated to reduce the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3), key components of the inflammasome.[1] This, in turn, can lead to decreased activation of downstream inflammatory signaling, including the NF-κB pathway. This compound was also shown to inhibit the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Caption: this compound inhibits the TLR4/NLRP3 and NF-κB signaling pathways.

p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Research indicates that this compound inhibits the phosphorylation of p38 MAPK in the context of intestinal inflammation, thereby contributing to its anti-inflammatory effects.[1]

References

The Bioavailability and Pharmacokinetics of Kushenol I: A Technical Overview and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated promising anti-inflammatory and antioxidant activities. Despite its therapeutic potential, there is a notable scarcity of publicly available data on the bioavailability and pharmacokinetic profile of this compound. This technical guide aims to address this knowledge gap by providing a comprehensive overview of the current understanding of this compound and related compounds. While direct pharmacokinetic data for this compound is limited, this document will detail the methodologies for key experiments necessary for its characterization. Furthermore, it will present available data for structurally similar compounds to offer a contextual framework for future research. This guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in the design of future preclinical studies.

Introduction

Current State of Knowledge: Biological Activities of this compound and Related Compounds

While pharmacokinetic data is sparse, several studies have investigated the in vitro and in vivo biological effects of this compound and other related prenylated flavonoids from Sophora flavescens.

-

This compound: Has been shown to possess anti-inflammatory and antioxidant properties. A recent study highlighted its potential in combating ulcerative colitis by preserving the intestinal barrier and optimizing gut microbiota[2]. The proposed mechanism involves the regulation of inflammatory signaling pathways[2].

-

Kushenol A: This compound has been studied for its anti-proliferative activity in breast cancer cells. Research indicates that Kushenol A suppresses tumor growth by inhibiting the PI3K/AKT/mTOR signaling pathway[4][5].

-

Kushenol C: In vitro studies have demonstrated its anti-inflammatory and anti-oxidative stress activities. It has been shown to suppress the production of inflammatory mediators in macrophages and protect cells from oxidative damage[6][7][8].

-

Kushenol F: Research suggests that Kushenol F can alleviate imiquimod-induced psoriasis-like skin lesions in mice, indicating its potential for treating skin inflammatory conditions[9].

The diverse biological activities of these related compounds underscore the therapeutic potential of Kushenols and highlight the importance of understanding their pharmacokinetic properties to enable their development as clinical candidates.

Pharmacokinetic Profile: A Data Gap for this compound

A thorough review of the scientific literature reveals a significant lack of studies specifically investigating the bioavailability and pharmacokinetics of this compound. To provide a reference for researchers, this section presents the available pharmacokinetic data for a closely related compound, Kushenol L , which was studied in rats.

Pharmacokinetic Parameters of Kushenol L

The following table summarizes the pharmacokinetic parameters of Kushenol L following oral administration in Sprague-Dawley rats. This data can serve as a preliminary guide for designing pharmacokinetic studies for this compound, although significant differences may exist due to structural variations.

| Parameter | Value | Unit |

| Dose | 1 | mg/kg (oral) |

| Cmax | 24.17 | µg/L |

| Tmax | Not Reported | - |

| AUC | 54035 | µg/h·L |

| t1/2 | 2.26 | hours |

| Data sourced from a study on the pharmacokinetics of four flavonoids from Sophora flavescens Ait. in rat plasma[10]. |

Methodologies for Pharmacokinetic Investigation

To address the current data gap, robust preclinical studies are required. This section outlines the key experimental protocols necessary to determine the bioavailability and pharmacokinetic profile of this compound.

Animal Model and Dosing

-

Animal Model: Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic studies of flavonoids[10][11].

-

Dosing:

-

Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) should be administered as a bolus dose to determine the elimination kinetics and as a reference for bioavailability calculation.

-

Oral (PO) Administration: A suspension or solution of this compound should be administered by oral gavage to assess its absorption and first-pass metabolism.

-

Biological Sample Collection

-

Blood Sampling: Serial blood samples should be collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples should be collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method for Quantification

A sensitive and validated analytical method is crucial for accurately measuring this compound concentrations in biological matrices.

-

Method: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly suitable technique for the quantification of small molecules like this compound in complex biological fluids[9][12].

-

Sample Preparation:

-

Protein Precipitation: A simple and effective method for removing proteins from plasma samples. This typically involves adding a solvent like acetonitrile or methanol to the plasma, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE): An alternative method that can provide a cleaner sample by extracting the analyte into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Offers high selectivity and can be automated for high-throughput analysis.

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data should be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a pharmacokinetic study and a key signaling pathway modulated by a related Kushenol compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kushenol I and Its Derivatives: From Biological Activity to Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of this compound and its derivatives, focusing on their chemical properties, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound, with the chemical formula C26H30O7, belongs to the flavanone class of flavonoids.[1][2] Its chemical structure is characterized by a lavandulyl group attached to the flavonoid backbone, a feature shared by several of its derivatives.[1] This structural motif is believed to contribute significantly to the diverse biological activities observed for this class of compounds.

Core Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C26H30O7 | [1] |

| Molecular Weight | 454.51 g/mol | [2] |

| CAS Number | 99119-69-4 | [1] |

| Source | Roots of Sophora flavescens Ait. | [3] |

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary activities investigated include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. In a murine model of ulcerative colitis, oral administration of this compound led to a significant reduction in disease activity, including decreased levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α).[4] Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed.[4]

Kushenol C, a derivative of this compound, has been reported to have an estimated IC50 value in the range of 50-100 µM for its anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are attributed to their flavonoid structure, which enables them to scavenge free radicals and modulate endogenous antioxidant defense systems. Kushenol C has been shown to protect against oxidative stress by upregulating the expression of antioxidant enzymes.

Anticancer Activity

Several derivatives of this compound have exhibited significant anticancer activity. Kushenol A, for instance, has been shown to inhibit the proliferation of breast cancer cells with an effective concentration range of 4–32 μM.[3] This effect is mediated through the suppression of the PI3K/AKT/mTOR signaling pathway.[3] Sophoraflavanone G, another lavandulyl flavanone, has demonstrated potent inhibition of fatty acid synthase (FAS), a key enzyme in cancer cell metabolism, with an IC50 of 6.7 ± 0.2 μM.

Other Biological Activities

This compound and its derivatives have also been reported to exhibit other notable biological activities, including:

-

GABAA receptor modulation

-

Inhibition of sodium-dependent glucose cotransporter 2 (SGLT2)

-

Antifungal activity against Cladosporium cucumerinum

-

Tyrosinase inhibition , with Kushenol A showing an IC50 value of less than 10 µM.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for this compound and its key derivatives.

| Compound | Biological Activity | Assay/Model | IC50 / Effective Concentration |

| This compound | Anti-inflammatory | Murine model of ulcerative colitis | Significant reduction in pro-inflammatory cytokines |

| Kushenol A | Anticancer (Breast Cancer) | Cell proliferation assay | 4–32 μM |

| Kushenol A | Tyrosinase inhibition | in vitro enzyme assay | < 10 µM |

| Kushenol C | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | ~50-100 µM (estimated) |

| Sophoraflavanone G | Fatty Acid Synthase (FAS) Inhibition | Enzyme inhibition assay | 6.7 ± 0.2 μM |

| Kushenol X | β-glucuronidase inhibition | Enzyme inhibition assay | 2.07 μM |

| Kushenol X | Human carboxylesterase 2 (hCE2) inhibition | Enzyme inhibition assay | 3.05 μM |

Signaling Pathways Modulated by this compound and Derivatives

The biological activities of this compound and its derivatives are underpinned by their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are largely attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

PI3K/Akt/mTOR Signaling Pathway

The anticancer activity of Kushenol A is linked to its inhibition of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. By suppressing this pathway, Kushenol A induces cell cycle arrest and apoptosis in cancer cells.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research on this compound and its derivatives.

Cell Culture and Reagents

-

Cell Lines: RAW264.7 (murine macrophages), HaCaT (human keratinocytes), MDA-MB-231, MCF-7, BT474 (human breast cancer cell lines).

-

Reagents: Lipopolysaccharide (LPS) for inducing inflammation, tert-butyl hydroperoxide (tBHP) for inducing oxidative stress, Cell Counting Kit-8 (CCK-8) for cell viability assays.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or serum samples.

-

Western Blotting: This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways, such as IKK, IκBα, p65 (for NF-κB pathway), Akt, and mTOR.

Antioxidant Assays

-

Intracellular Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Enzyme Activity Assays: Spectrophotometric assays are used to measure the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anticancer Assays

-

Cell Proliferation Assay: The CCK-8 assay is commonly used to assess the effect of compounds on cell viability and proliferation.

-

Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, providing an indication of long-term proliferative capacity.

-

Flow Cytometry: Used for cell cycle analysis (e.g., using propidium iodide staining) and apoptosis detection (e.g., using Annexin V/PI staining).

Synthesis of Kushenol Derivatives

-

Synthesis of the Flavonoid Backbone: This is typically achieved through well-known methods such as the Baker-Venkataraman rearrangement or the Auwers synthesis.

-

Introduction of the Lavandulyl Group: The lavandulyl side chain can be introduced onto the flavonoid core through prenylation reactions, often using a lavandulyl halide or a related precursor under appropriate reaction conditions.

The biosynthesis of the lavandulyl group has also been investigated, providing insights into the natural production of these compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory, antioxidant, and anticancer effects, are well-documented and are linked to their ability to modulate key cellular signaling pathways.

Future research in this area should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and safety profiles of lead compounds.

-

Clinical Translation: Well-designed clinical trials to investigate the efficacy of promising this compound derivatives in relevant patient populations.

The information compiled in this whitepaper provides a solid foundation for further research and development of this compound and its derivatives as next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Kushenol I from Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid found in the roots of Sophora flavescens, a plant widely used in traditional medicine. This document provides detailed protocols for the extraction of a crude flavonoid mixture from Sophora flavescens and the subsequent preparative isolation of this compound. The primary recommended method for purification is High-Speed Countercurrent Chromatography (HSCCC), for which specific quantitative data is available. An alternative purification method using silica gel column chromatography is also outlined. Additionally, a putative signaling pathway for this compound is presented based on evidence from related compounds.

Data Presentation

Table 1: Extraction Parameters for Crude Flavonoid Extract from Sophora flavescens

| Parameter | Value | Reference |

| Plant Material | Dried, pulverized roots of Sophora flavescens | [1] |

| Extraction Solvent | 95% Ethanol | [1] |

| Solid-to-Liquid Ratio | 1:9 (g/mL) | [1] |

| Extraction Method | Heat reflux extraction | [1] |

| Extraction Temperature | 90 °C | [1] |

| Extraction Duration | 80 minutes | [1] |

Table 2: High-Speed Countercurrent Chromatography (HSCCC) Parameters and Yield for this compound Isolation

| Parameter | Value | Reference |

| Instrumentation | ||

| Apparatus | High-Speed Countercurrent Chromatography (HSCCC) | [2][3] |

| Solvent System | ||

| Composition | n-hexane-ethyl acetate-methanol-water | [2][3] |

| Volume Ratio | 1:1:1:1 (v/v/v/v) | [2][3] |

| Chromatographic Conditions | ||

| Mobile Phase | Lower phase of the solvent system | [2][3] |

| Flow Rate | 1.0 mL/min for 120 min, then increased to 2.0 mL/min | [2][3] |

| Sample Loading | ||

| Crude Extract Amount | 350 mg | [3] |

| This compound Content in Crude Extract | 11.9% | [3] |

| Results | ||

| Isolated this compound | 39.3 mg | [3] |

| Purity of Isolated this compound | 97.3% (determined by HPLC) | [3] |

| Recovery Rate | 91.8% | [3] |

Experimental Protocols

Protocol 1: Preparation of Crude Flavonoid Extract from Sophora flavescens

This protocol details the extraction of a flavonoid-rich crude extract from the dried roots of Sophora flavescens.

Materials:

-

Dried roots of Sophora flavescens

-

95% Ethanol

-

Grinder or mill

-

Reflux extraction apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder.

-

Extraction:

-

Weigh the pulverized root powder.

-

Place the powder into a round-bottom flask.

-

Add 95% ethanol at a solid-to-liquid ratio of 1:9 (e.g., for 100 g of powder, add 900 mL of 95% ethanol).[1]

-

Set up the reflux apparatus and heat the mixture to 90 °C using a heating mantle.[1]

-

Maintain the reflux for 80 minutes.[1]

-

-

Filtration and Concentration:

-

Allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

-

Drying:

-

The resulting concentrated extract can be further dried, for instance by freeze-drying, to obtain a solid crude extract.

-

Protocol 2: Preparative Isolation of this compound using High-Speed Countercurrent Chromatography (HSCCC)

This protocol describes a single-step preparative method for isolating this compound from the crude extract.

Materials:

-

Crude flavonoid extract from Sophora flavescens

-

n-hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

High-Speed Countercurrent Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

Procedure:

-

Preparation of the Two-Phase Solvent System:

-

HSCCC Instrument Preparation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Set the desired rotational speed of the centrifuge.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude extract (e.g., 350 mg) in a small volume of the mobile phase (lower phase).[3]